Butyl selenocyanoacetate

Description

Selenocyanoacetates are rare in industrial applications, and their properties may differ significantly from the sulfur or oxygen analogs described in the evidence.

Properties

CAS No. |

63906-49-0 |

|---|---|

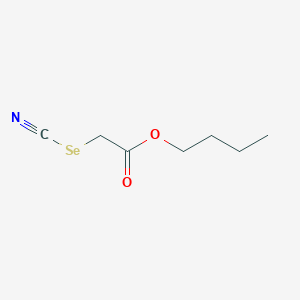

Molecular Formula |

C7H11NO2Se |

Molecular Weight |

220.14 g/mol |

IUPAC Name |

butyl 2-selenocyanatoacetate |

InChI |

InChI=1S/C7H11NO2Se/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |

InChI Key |

MQIZVJNTYOXPPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C[Se]C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroselenocyanoacetic acid butyl ester can be synthesized through the esterification of hydroselenocyanoacetic acid with butanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible, so an excess of one of the reactants is often used to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of esters like hydroselenocyanoacetic acid butyl ester can be achieved using peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases . These methods allow for efficient and selective esterification at room temperature, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hydroselenocyanoacetic acid butyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to form hydroselenocyanoacetic acid and butanol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Acidic Hydrolysis: Uses dilute hydrochloric acid or sulfuric acid as the catalyst.

Basic Hydrolysis (Saponification): Uses sodium hydroxide or potassium hydroxide.

Reduction: Uses lithium aluminum hydride as the reducing agent.

Major Products Formed

Hydrolysis: Forms hydroselenocyanoacetic acid and butanol.

Reduction: Forms the corresponding alcohol.

Substitution: Forms various substituted products depending on the nucleophile used.

Scientific Research Applications

Hydroselenocyanoacetic acid butyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydroselenocyanoacetic acid butyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison analyzes key butyl esters based on physical properties , applications , hazards , and environmental impact , as derived from the evidence.

Table 1: Physical and Chemical Properties

Key Differences and Implications

Structural Variations: Butyl Acrylate contains an acrylate group (CH₂=CHCOO⁻), contributing to its high reactivity and use in polymerization . Butyl Acetate (ester of acetic acid) is less reactive, with a fruity odor, making it suitable as a low-toxicity solvent . Butylcarbitol Acetate includes an ethylene glycol ether group, enhancing its solubility in polar and non-polar matrices, ideal for industrial coatings .

Hazard Profiles :

- Butyl acrylate poses significant risks (flammability, skin irritation) compared to butyl acetate, which has fewer documented hazards. Butylcarbitol acetate’s higher boiling point reduces inhalation risks but requires careful handling due to flammability .

Limitations and Notes

- Butyl Selenocyanoacetate: No data available in the provided evidence. Selenium-containing compounds often exhibit distinct toxicity and reactivity compared to oxygen/sulfur analogs, necessitating separate evaluation.

- Data Gaps: Limited ecotoxicological data for butyl acetate and butylcarbitol acetate restrict comprehensive environmental comparisons.

- Regulatory Status : Butyl acrylate is regulated under multiple global frameworks (e.g., UN 2348) due to its hazards, while butyl acetate has fewer restrictions .

Q & A

Q. What are the established synthesis routes for butyl selenocyanoacetate, and what purity benchmarks are required for research applications?

Methodological Answer: Synthesis typically involves nucleophilic substitution between selenocyanate and butyl bromoacetate under inert atmospheres. Purity benchmarks (≥95% by HPLC) are critical for reproducibility. Characterization via H/C NMR and FT-IR confirms structural integrity, while elemental analysis validates stoichiometry. Researchers must document reaction conditions (e.g., solvent, temperature) and purification steps (e.g., column chromatography) in detail to enable replication .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how do they validate structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (H, C, Se) identifies functional groups and selenium bonding patterns. Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography resolves stereochemistry. Cross-validation with FT-IR ensures absence of impurities (e.g., unreacted selenocyanate). Researchers should include spectra in supplementary materials with annotated peaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for synthesis and handling due to potential selenium volatilization. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill containment kits with inert adsorbents (e.g., vermiculite) are mandatory. Emergency procedures should address inhalation/exposure risks, referencing SDS sheets and Right-to-Know Act guidelines for chemical hazards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the selenium release kinetics of this compound in plant models?

Methodological Answer: Employ hydroponic or foliar application systems (e.g., at rice tillering or heading stages) with controlled selenium concentrations. Use ICP-MS to quantify Se uptake over time, correlating with growth stages. Include negative controls (untreated plants) and comparative groups (e.g., selenite-treated). Statistical models (e.g., Michaelis-Menten kinetics) can analyze bioaccumulation rates .

Q. What strategies resolve contradictions in bioaccumulation data between in vitro and in vivo studies of this compound?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., pH, soil organic matter). Validate in vitro results using ex vivo tissue cultures under physiologically relevant conditions. Triangulate data with isotopic labeling (Se) to track metabolic pathways. Transparent reporting of experimental parameters (e.g., exposure duration, dosage) minimizes interpretation bias .

Q. What computational methods predict the reactivity of this compound with biological macromolecules?

Methodological Answer: Density Functional Theory (DFT) simulations model selenium’s electrophilic interactions with cysteine residues in proteins. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to enzymes like glutathione peroxidase. Validate predictions with in vitro assays (e.g., fluorescence quenching) to confirm interaction mechanisms .

Q. How does the selenium speciation profile of this compound compare to other Se fertilizers in agricultural research?

Methodological Answer: Use XANES spectroscopy to compare Se speciation (e.g., selenomethionine vs. selenocyanate) in plant tissues. Field trials should include selenite, selenate, and organic alternatives (e.g., Se-AAF). Multivariate analysis (PCA) identifies species-specific bioavailability patterns, ensuring optimal Se dosing for crop fortification .

Q. What methodological considerations are essential when analyzing degradation pathways of this compound under varying environmental conditions?

Methodological Answer: Simulate environmental degradation using photolysis (UV exposure) and hydrolysis (pH 4–9 buffers). LC-MS/MS tracks degradation products (e.g., selenodiglutathione). Ecotoxicity assays (e.g., Daphnia magna survival rates) assess environmental impact. Document degradation half-lives and byproduct toxicity thresholds for regulatory compliance .

Q. How should researchers approach conflicting cytotoxicity results across different cell lines exposed to this compound?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, serum concentration). Use multiplex assays (e.g., MTT, ROS detection) to compare dose-response curves. RNA-seq analysis identifies cell line-specific gene expression (e.g., selenoprotein biosynthesis pathways). Transparent reporting of cell viability thresholds (IC) ensures cross-study comparability .

Q. What advanced techniques quantify trace-level selenium metabolites derived from this compound in complex matrices?

Methodological Answer: Couple HPLC-ICP-MS with species-specific isotope dilution for precise quantification in biological fluids. Collision/reaction cell technology minimizes polyatomic interferences. For tissue samples, laser ablation-ICP-MS provides spatial resolution of Se distribution. Validate methods with certified reference materials (e.g., NIST SRM 1577c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.